molecular formula C18H21N3O2S B14164092 9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690252-19-8

9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14164092
CAS No.: 690252-19-8
M. Wt: 343.4 g/mol
InChI Key: WVTBNGQUZWZXMG-UHFFFAOYSA-N
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Description

9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . The pathways involved include the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

690252-19-8

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

10-methyl-2-oxo-N,N-dipropyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H21N3O2S/c1-4-8-20(9-5-2)18(23)14-11-13-16(24-14)19-15-12(3)7-6-10-21(15)17(13)22/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

WVTBNGQUZWZXMG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(S1)N=C3C(=CC=CN3C2=O)C

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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